NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]

Catalog No.
S12885631
CAS No.
M.F
C49H90N5O11P
M. Wt
956.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-...

Product Name

NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]

IUPAC Name

N,N-diethylethanamine;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate

Molecular Formula

C49H90N5O11P

Molecular Weight

956.2 g/mol

InChI

InChI=1S/C43H75N4O11P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43;1-4-7(5-2)6-3/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53);4-6H2,1-3H3/t37-;/m1./s1

InChI Key

LEJHDNAGUHKMLR-GKEJWYBXSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt, commonly referred to as NBD-PE, is a phospholipid derivative that incorporates a fluorescent nitrobenzoxadiazole (NBD) moiety. This compound is characterized by its unique structure, which includes a glycerophospholipid backbone with two hexadecanoyl (C16) fatty acid chains and a triethylammonium group. NBD-PE is primarily utilized in biochemistry and cell biology as a fluorescent probe for studying membrane dynamics and interactions.

The chemical formula for NBD-PE is C₄₉H₉₀N₅O₁₁P, with a molecular weight of approximately 956.24 g/mol. It appears as an orange solid that is soluble in organic solvents such as chloroform and methanol, but insoluble in water. The excitation and emission wavelengths are 463 nm and 536 nm, respectively, making it suitable for fluorescence microscopy applications .

Typical of phospholipids. It can undergo hydrolysis in the presence of phospholipases, leading to the release of fatty acids and other products. Additionally, the NBD group can be reduced to its corresponding amino derivative under specific conditions, which alters its fluorescent properties and can be utilized for studying lipid interactions within membranes .

NBD-PE exhibits significant biological activity as a fluorescent marker for studying lipid metabolism and cellular processes. It has been employed to quantitatively assess phospholipidosis, a condition characterized by the accumulation of phospholipids within cells, which is particularly relevant in drug screening applications for conditions such as SARS-CoV-2 repurposing . Furthermore, it has been used to label giant unilamellar vesicles and monitor membrane fusion events through fluorescence resonance energy transfer techniques .

The synthesis of NBD-PE typically involves several steps:

  • Preparation of the NBD moiety: The nitrobenzoxadiazole group is synthesized through condensation reactions involving appropriate aromatic compounds.
  • Formation of the phospholipid backbone: A glycerophospholipid structure is created by linking fatty acid chains to glycerol phosphate.
  • Conjugation: The NBD group is chemically conjugated to the head group of the phospholipid through a series of coupling reactions.
  • Salt formation: The triethylammonium salt form is produced to enhance solubility and stability in biological applications.

These steps can vary based on specific lab protocols and desired purity levels .

NBD-PE has diverse applications in research:

  • Fluorescence Microscopy: Used extensively for imaging cellular membranes and lipid rafts.
  • Membrane Fusion Studies: Employed in experiments assessing membrane dynamics via fluorescence resonance energy transfer.
  • Drug Screening: Utilized in high-content screening assays to evaluate drug-induced phospholipidosis.
  • Lipid Metabolism Research: Acts as a probe for studying lipid trafficking and metabolism within cells .

Interaction studies involving NBD-PE often focus on its role in membrane dynamics. For instance, it can be used to investigate how different compounds affect membrane fluidity or how proteins interact with lipid membranes. Fluorescence recovery after photobleaching experiments can reveal insights into the mobility of lipids within membranes, while Förster resonance energy transfer can provide data on proximity relationships between lipids or between lipids and proteins within cellular environments .

Several compounds share structural similarities with NBD-PE, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
18:1 NBD PhosphatidylethanolamineContains one unsaturated fatty acid chainEnhanced fluidity due to unsaturation
18:0 NBD PhosphatidylethanolamineContains one saturated fatty acid chainMore rigid structure compared to unsaturated analogs
NBD-CholesterolCholesterol backbone with NBD moietySpecifically targets cholesterol-rich domains

NBD-PE stands out due to its dual hexadecanoyl chains which provide stability and facilitate incorporation into biological membranes, making it particularly effective for studying membrane dynamics compared to other single-chain derivatives like NBD-cholesterol .

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

955.63744570 g/mol

Monoisotopic Mass

955.63744570 g/mol

Heavy Atom Count

66

Dates

Modify: 2024-08-10

Explore Compound Types